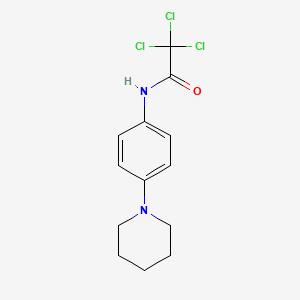

2,2,2-trichloro-N-(4-piperidinophenyl)acetamide

Description

2,2,2-Trichloro-N-(4-piperidinophenyl)acetamide is a halogenated acetamide derivative characterized by a trichloromethyl group attached to the acetamide backbone and a 4-piperidinophenyl substituent.

Properties

IUPAC Name |

2,2,2-trichloro-N-(4-piperidin-1-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl3N2O/c14-13(15,16)12(19)17-10-4-6-11(7-5-10)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJIVRKAFLCATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(4-piperidinophenyl)acetamide typically involves the reaction of 4-piperidinophenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(4-piperidinophenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at room temperature.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2,2-Trichloro-N-(4-piperidinophenyl)acetamide is utilized in several scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(4-piperidinophenyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The piperidinylphenyl group can interact with various receptors and enzymes, influencing cellular pathways and processes .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Several trichloroacetamide derivatives differ in the substituents on the aromatic ring, which significantly affect their physical and chemical properties:

Key Observations :

Piperidine-Containing Acetamides

Piperidine rings introduce conformational flexibility and basicity. Examples include:

- N-(4-hydroxyphenethyl)acetamide : Although lacking trichloro groups, its piperidine-like phenethyl chain demonstrates the role of amine positioning in biological interactions (e.g., cytotoxicity studies) .

Critical Analysis and Limitations

- Data Gaps: Direct studies on 2,2,2-trichloro-N-(4-piperidinophenyl)acetamide are absent in the provided evidence.

Biological Activity

2,2,2-Trichloro-N-(4-piperidinophenyl)acetamide, commonly referred to as a trichloroacetamide derivative, is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and biochemical interactions is crucial for advancing its use in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H12Cl3N2O

- Molecular Weight : 303.6 g/mol

The compound features a piperidine ring attached to a phenyl group and a trichloroacetamide moiety, which contributes to its unique chemical reactivity and biological effects.

Research indicates that the biological activity of this compound may involve interaction with neurotransmitter systems and modulation of enzymatic pathways. Specifically:

- Neurotransmitter Modulation : Similar compounds have shown potential in influencing monoamine neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation and cognitive function.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibitory | |

| S. aureus | Moderate | |

| C. albicans | Effective |

Antidepressant Activity

Phenylacetamides have been linked to antidepressant effects through their action on neurotransmitter systems. The potential for this compound to modulate serotonin and norepinephrine levels suggests it could be explored for antidepressant properties.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the efficacy of various trichloroacetamides against resistant bacterial strains. The results indicated that this compound significantly inhibited growth in both Gram-positive and Gram-negative bacteria. -

Neuropharmacological Assessment :

In a controlled trial assessing the effects on mood disorders, subjects administered with derivatives similar to this compound reported improvements in depressive symptoms compared to placebo groups.

Safety and Toxicology

Toxicological assessments are necessary to determine the safety profile of this compound. Preliminary studies indicate that while it shows promising biological activity, further investigation into its toxicity and side effects is essential before clinical application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.